molecular formula C17H21N3O4S B2537246 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide CAS No. 908230-73-9

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2537246
CAS No.: 908230-73-9
M. Wt: 363.43
InChI Key: BZHPSGBFVPZZNA-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a benzene sulfonamide group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized by reacting 3,5-dimethylpyrazole with appropriate carbonyl compounds under acidic or basic conditions. The benzene sulfonamide group is then introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base. Finally, the oxolane moiety is attached via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzene sulfonamides, such as:

Uniqueness

What sets 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-10-13(2)20(19-12)17(21)14-5-7-16(8-6-14)25(22,23)18-11-15-4-3-9-24-15/h5-8,10,15,18H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHPSGBFVPZZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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